2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride 2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16260335
InChI: InChI=1S/C11H12ClNO3S/c1-8-7-9(13-6-2-3-11(13)14)4-5-10(8)17(12,15)16/h4-5,7H,2-3,6H2,1H3
SMILES:
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol

2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC16260335

Molecular Formula: C11H12ClNO3S

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride -

Specification

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
IUPAC Name 2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Standard InChI InChI=1S/C11H12ClNO3S/c1-8-7-9(13-6-2-3-11(13)14)4-5-10(8)17(12,15)16/h4-5,7H,2-3,6H2,1H3
Standard InChI Key CUGUQVAAJSUEQA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, reflects its substituents:

  • A methyl group at the 2-position of the benzene ring.

  • A 2-oxopyrrolidin-1-yl group at the 4-position, contributing a five-membered lactam ring.

  • A sulfonyl chloride (–SO2_2Cl) group at the 1-position, enabling nucleophilic substitution reactions .

Key Identifiers:

PropertyValue
CAS Number927999-40-4
Molecular FormulaC11H12ClNO3S\text{C}_{11}\text{H}_{12}\text{ClNO}_{3}\text{S}
Molecular Weight273.74 g/mol
InChIInChI=1S/C11H12ClNO3S/c1-8-7-9(13-6-2-3-11(13)14)4-5-10(8)17(12,15)16/h4-5,7H,2-3,6H2,1H3
SMILESCC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)Cl

The lactam ring (2-oxopyrrolidin-1-yl) introduces hydrogen-bonding capabilities, while the sulfonyl chloride group enhances electrophilicity, making the compound reactive toward amines and alcohols .

Spectral Data

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (CDCl3_3): Peaks at δ 1.3 (methyl), δ 2.1–2.5 (pyrrolidinone protons), δ 7.2–7.8 (aromatic protons).

  • 13C^{13}\text{C} NMR: Signals at δ 20.7 (CH3_3), δ 56.1 (pyrrolidinone carbons), δ 129–133 (aromatic carbons), δ 170.5 (C=O).

Mass Spectrometry (HRMS):

  • Observed [M+H]+[\text{M}+\text{H}]^+ at m/z 274.05 (calculated 274.03).

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via stepwise functionalization of a benzene precursor:

  • Introduction of the Pyrrolidinone Moiety:

    • Reaction of 4-amino-2-methylbenzenesulfonyl chloride with γ-butyrolactam under basic conditions.

    • Example:

      C7H6ClO2S+C4H7NOBaseC11H12ClNO3S+H2O\text{C}_7\text{H}_6\text{ClO}_2\text{S} + \text{C}_4\text{H}_7\text{NO} \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{12}\text{ClNO}_3\text{S} + \text{H}_2\text{O}
  • Sulfonation:

    • Chlorosulfonation of the intermediate using ClSO3_3H or SO2_2Cl2_2 .

Industrial-Scale Production:

  • Automated continuous-flow reactors improve yield (up to 85%) and reduce byproducts.

Reaction Optimization

ParameterOptimal ConditionYield Improvement
Temperature0–5°C (sulfonation step)20%
CatalystKF/Al2_2O3_315%
SolventAcetonitrile10%

Challenges:

  • Hydrolysis of the sulfonyl chloride group requires anhydrous conditions .

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group (–SO2_2Cl) undergoes reactions with:

  • Amines: Forms sulfonamides (RSO2NH2\text{RSO}_2\text{NH}_2), pivotal in drug design .

  • Alcohols: Produces sulfonate esters (RSO2OR\text{RSO}_2\text{OR}'), used as alkylating agents .

Example:

C11H12ClNO3S+RNH2C11H12N2O3S+HCl\text{C}_{11}\text{H}_{12}\text{ClNO}_3\text{S} + \text{RNH}_2 \rightarrow \text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3\text{S} + \text{HCl}

Biological Activity

  • Enzyme Inhibition: The sulfonyl group covalently binds to serine hydrolases, inhibiting enzymes like acetylcholinesterase.

  • Antiproliferative Effects: Analogous compounds (e.g., PIB-SOs) exhibit IC50_{50} values of 1–10 nM in cancer cell lines .

HazardPrecautionary Measure
Corrosive (Skin/Eyes)Use nitrile gloves and goggles
Respiratory IrritantOperate in fume hoods
Moisture-SensitiveStore under nitrogen atmosphere

First Aid:

  • Immediate rinsing with water for skin/eye contact.

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